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Compound of Interest

Compound Name: 2-Indanone

Cat. No.: B058226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-

aminoindane, a valuable building block in medicinal chemistry and drug development, from 2-
indanone. The primary methods covered are direct reductive amination and a two-step

synthesis via an oxime intermediate followed by catalytic hydrogenation.

Introduction
2-Aminoindane and its derivatives are key structural motifs in a variety of pharmacologically

active compounds, exhibiting a range of biological activities. The efficient synthesis of this

scaffold from readily available starting materials like 2-indanone is of significant interest to the

pharmaceutical industry. This document outlines two robust methods for this conversion,

providing detailed experimental protocols and comparative data to aid researchers in selecting

the most suitable method for their needs.

Methods Overview
Two principal synthetic routes for the preparation of 2-aminoindane from 2-indanone are

presented:

Direct Reductive Amination: This one-pot method involves the reaction of 2-indanone with

an ammonia source, such as ammonium acetate, and a reducing agent, typically a
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borohydride derivative. The reaction proceeds through an in-situ formed imine intermediate,

which is then reduced to the primary amine.

Two-Step Synthesis via Oxime Intermediate: This method involves the initial conversion of 2-
indanone to 2-indanone oxime by reaction with hydroxylamine. The isolated oxime is then

subjected to catalytic hydrogenation to yield the desired 2-aminoindane. This approach offers

high yields and well-established catalytic systems.

Data Presentation
The following table summarizes the quantitative data for the different synthetic methods for

preparing 2-aminoindane from 2-indanone.
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Note: Specific yield data for the direct reductive amination and Leuckart-Wallach reaction of 2-
indanone to 2-aminoindane is not readily available in the cited literature; the table reflects

general conditions for these reaction types.
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Method 1: Two-Step Synthesis via 2-Indanone Oxime
and Catalytic Hydrogenation
This protocol is divided into two key stages: the preparation of 2-indanone oxime and its

subsequent reduction to 2-aminoindane.

Part A: Preparation of 2-Indanone Oxime

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2-indanone (1 equivalent) in ethanol.

Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium

acetate (1.5 equivalents) to the solution.

Reaction Conditions: Heat the mixture to reflux and stir for 1-2 hours.

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold

water. The 2-indanone oxime will precipitate as a solid. Collect the solid by filtration, wash

with cold water, and dry under vacuum to afford the product.

Part B: Catalytic Hydrogenation of 2-Indanone Oxime to 2-Aminoindane

Two effective catalytic systems are presented below.

Protocol B1: Hydrogenation using Palladium on Carbon (Pd/C)

Catalyst and Substrate Preparation: In a hydrogenation vessel, suspend 2-indanone oxime

(1 equivalent) in a mixture of glacial acetic acid and a catalytic amount of concentrated

sulfuric acid.

Addition of Catalyst: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10

mol%) to the suspension.

Hydrogenation: Pressurize the vessel with hydrogen gas to 3 atm.

Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20-25°C) for 2

hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b058226?utm_src=pdf-body
https://www.benchchem.com/product/b058226?utm_src=pdf-body
https://www.benchchem.com/product/b058226?utm_src=pdf-body
https://www.benchchem.com/product/b058226?utm_src=pdf-body
https://www.benchchem.com/product/b058226?utm_src=pdf-body
https://www.benchchem.com/product/b058226?utm_src=pdf-body
https://www.benchchem.com/product/b058226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up and Isolation: After the reaction is complete, carefully vent the hydrogen gas and

purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture

through a pad of Celite to remove the catalyst. Basify the filtrate with a suitable base (e.g.,

NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure

to yield 2-aminoindane. A 94% yield has been reported for this procedure.[1]

Protocol B2: Hydrogenation using Raney Nickel (Raney Ni)

Catalyst and Substrate Preparation: In a suitable reaction vessel, suspend 2-indanone
oxime (1 equivalent) in a basic solvent system (e.g., ethanol with a catalytic amount of

sodium hydroxide).

Addition of Catalyst: Carefully add a slurry of Raney Nickel catalyst to the reaction mixture.

Hydrogenation: The reaction can be carried out under a hydrogen atmosphere (balloon

pressure or in a Parr shaker).

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete

(monitor by TLC or GC-MS).

Work-up and Isolation: Once the reaction is complete, carefully filter the catalyst. The work-

up procedure is similar to the Pd/C method, involving neutralization and extraction to isolate

the 2-aminoindane. A yield of 91% has been reported under these conditions.[1]

Method 2: Direct Reductive Amination (General
Protocol)
This protocol outlines the general procedure for the direct conversion of 2-indanone to 2-

aminoindane.

Reaction Setup: In a round-bottom flask, dissolve 2-indanone (1 equivalent) and a large

excess of ammonium acetate (e.g., 10 equivalents) in methanol.

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation

of the intermediate imine.
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Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride

(NaBH₃CN) (1.5-2 equivalents) portion-wise.

Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.

Work-up and Isolation: Quench the reaction by the addition of water. Acidify the mixture with

HCl and wash with an organic solvent (e.g., diethyl ether) to remove unreacted starting

material. Basify the aqueous layer with NaOH and extract the product with an organic

solvent. Dry the organic layer, filter, and concentrate to obtain 2-aminoindane.

Visualizations
The following diagrams illustrate the chemical transformations and experimental workflows

described in this document.
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Caption: Reaction pathways for the synthesis of 2-aminoindane.
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Caption: Workflow for the two-step synthesis of 2-aminoindane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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